1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone
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Overview
Description
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, also known as Oxazinone, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is not fully understood. However, it is believed that 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone exerts its biological activity through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical And Physiological Effects
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone also exhibits good stability and can be stored for extended periods of time. However, one of the main limitations of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its low solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for the study of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone. One potential direction is the development of new 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone-based materials with unique properties and applications. Another potential direction is the further investigation of the mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, which could lead to the development of new drugs and therapies. Additionally, the development of new synthetic methods for 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone could lead to the discovery of new derivatives with improved biological activity.
Synthesis Methods
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone can be synthesized through the reaction of 2-aminoethanol with glyoxylic acid in the presence of a catalyst. The reaction yields a white crystalline product that can be further purified through recrystallization. The synthesis of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is relatively simple and can be scaled up for industrial production.
Scientific Research Applications
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a ligand for various transition metals, leading to the development of new catalytic systems.
properties
CAS RN |
113737-92-1 |
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Product Name |
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(6-hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5-2-3-6(9)10-7-5/h6,9H,2-3H2,1H3 |
InChI Key |
ULFYCZOZOBMJSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)O |
Canonical SMILES |
CC(=O)C1=NOC(CC1)O |
synonyms |
Ethanone, 1-(5,6-dihydro-6-hydroxy-4H-1,2-oxazin-3-yl)- (9CI) |
Origin of Product |
United States |
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